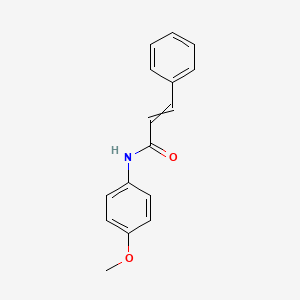

N-(4-methoxyphenyl)-3-phenylacrylamide

Description

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18) |

InChI Key |

WEMJCDDYUBVWRB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-phenylacrylamide typically involves the condensation of 4-methoxyaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group can direct the incoming electrophile to the ortho or para positions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-phenylacrylamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Corrosion Inhibition Properties

Key Comparators :

- ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide)

- ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide)

Both ACR-2 and ACR-3 are acrylamide derivatives studied as corrosion inhibitors for copper in 1.0 M HNO₃. While ACR-2 shares the 4-methoxyphenyl group with the target compound, ACR-3 lacks this substituent (replaced by a simple phenyl group). Key findings include:

The cyano group in ACR-2 and ACR-3 enhances electron-withdrawing effects, improving adsorption on copper surfaces.

Key Comparators :

- Compound 1 (N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide)

- Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide)

Natural derivatives from Datura metel and Lycium barbarum exhibit anti-inflammatory activity due to hydroxyl and methoxy substituents:

The hydroxyl groups in natural analogs significantly enhance anti-inflammatory activity by enabling hydrogen bonding with biological targets. The target compound’s lack of hydroxyl groups likely limits its bioactivity in this context.

Structural Analogs in Pharmacology

Key Comparator :

This compound acts as a KCNQ2 potassium channel opener with oral bioavailability. Structural differences include a morpholine substituent versus the target compound’s methoxyphenyl group:

| Compound | Substituents | Pharmacological Activity |

|---|---|---|

| Comparator | Morpholin-4-yl, phenyl | KCNQ2 opener (oral activity) |

| Target Compound | 4-Methoxyphenyl, phenyl | Unknown |

The morpholine group in the comparator enhances solubility and target interaction, whereas the methoxyphenyl group may prioritize lipophilicity over ion channel modulation.

Electronic and Steric Effects of Substituents

Key Comparators :

Substituents like halogens or modified amide groups alter electronic properties:

Q & A

Q. Example protocol from :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | α-Bromoacrylic acid, EDCI, DMF (0°C) | Activation of carboxylic acid |

| 2 | 4-Methoxyaniline addition | Amide bond formation |

| 3 | Ethyl acetate extraction | Isolation of crude product |

| 4 | Column chromatography (silica gel) | Purification to >95% purity |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Q. Key parameters () :

| Method | Software/Functionals | Output |

|---|---|---|

| DFT | B3LYP/6-31G(d,p) | Electron density maps |

| Monte Carlo | Adsorption Locator | Binding energy (~−45 kcal/mol) |

Advanced: What strategies are used to resolve contradictions in biological activity data across different studies?

Answer:

- Dose-response standardization : Compare IC₅₀ values under consistent assay conditions (e.g., MTT assay at 48 hrs vs. 72 hrs) .

- Structural validation : Re-examine NMR/LC-MS data to rule out impurities (e.g., residual solvents affecting cytotoxicity) .

- Meta-analysis : Pool data from multiple derivatives (e.g., para-methoxy vs. trimethoxy substitutions) to identify structure-activity trends .

Advanced: How is X-ray crystallography utilized in determining the crystal structure of related acrylamide derivatives?

Answer:

Q. Example () :

| Parameter | Value | Significance |

|---|---|---|

| Space group | P2₁/c | Monoclinic symmetry |

| R-factor | <0.05 | High data accuracy |

Advanced: What are the challenges in optimizing reaction conditions for high-yield synthesis?

Answer:

- Side reactions : Oxidative dimerization of acrylamide under prolonged heating. Mitigated by inert atmospheres (N₂/Ar) .

- Purification hurdles : Co-elution of byproducts in column chromatography. Gradient elution (5→20% EtOAc in hexane) improves resolution .

- Scale-up limitations : Reduced yields (>10 mmol) due to exothermicity. Controlled addition via syringe pump maintains ~70% yield .

Basic: What are the common solvents and purification methods used in the synthesis?

Answer:

- Reaction solvents : DMF (polar aprotic), THF (for moisture-sensitive steps) .

- Work-up : Ethyl acetate for extraction; brine washes remove excess acid .

- Purification : Silica gel chromatography (particle size 40–63 µm) with ethyl acetate/hexane gradients .

Advanced: How do structural modifications influence the biological activity of these acrylamide derivatives?

Answer:

- Electron-withdrawing groups (e.g., nitro, bromo): Enhance anticancer activity by increasing electrophilicity (IC₅₀ reduced from 25 µM to 8 µM) .

- Methoxy position : Para-substitution improves solubility and bioavailability vs. meta .

- Hybrid derivatives : Biamide structures (e.g., compound 53 in ) show dual kinase inhibition.

Advanced: What role do substituents on the phenyl rings play in the compound's electronic properties?

Answer:

- Methoxy group : Electron-donating effect increases electron density on the aromatic ring, altering redox potentials .

- Halogen substituents (e.g., Br): Enhance corrosion inhibition via stronger adsorption on metal surfaces (ΔGads ~−40 kJ/mol) .

- Trifluoromethyl groups : Improve metabolic stability by reducing CYP450 interactions .

Advanced: How to address discrepancies in spectroscopic data interpretation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.